molecular formula C25H21ClN2OS B11350277 N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2,2-diphenylacetamide

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2,2-diphenylacetamide

Cat. No.: B11350277
M. Wt: 433.0 g/mol
InChI Key: OJSUAJNBVYMYCS-UHFFFAOYSA-N
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Description

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2,2-diphenylacetamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is notable for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2,2-diphenylacetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Substitution Reactions: The 4-chlorophenyl group is introduced through a substitution reaction, where a suitable chlorinated precursor reacts with the thiazole ring.

    Amidation: The final step involves the formation of the amide bond between the thiazole derivative and 2,2-diphenylacetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the amide, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Potential therapeutic agent for treating infections and inflammatory conditions.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological targets such as enzymes and receptors. The thiazole ring is known to interact with various proteins, potentially inhibiting their function. The presence of the 4-chlorophenyl group enhances its binding affinity to certain targets, leading to increased biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2,2-diphenylacetamide is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties. This makes it more effective in certain biological applications compared to its analogs with different substituents.

Properties

Molecular Formula

C25H21ClN2OS

Molecular Weight

433.0 g/mol

IUPAC Name

N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-2,2-diphenylacetamide

InChI

InChI=1S/C25H21ClN2OS/c26-21-13-11-20(12-14-21)25-28-22(17-30-25)15-16-27-24(29)23(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-14,17,23H,15-16H2,(H,27,29)

InChI Key

OJSUAJNBVYMYCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCCC3=CSC(=N3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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